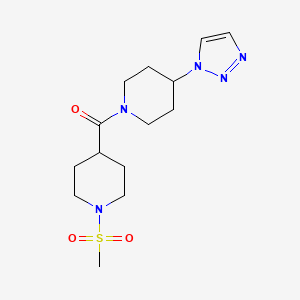

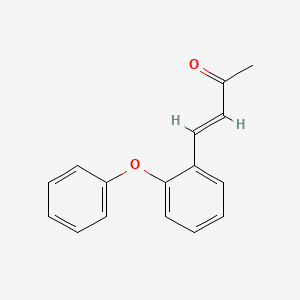

Methyl 3-methyl-2-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-methyl-2-(trifluoromethyl)benzoate (M3M2TMB) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is easily synthesized and is stable in a wide range of temperatures and pH levels. It has been used in a variety of research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Rhenium-Catalyzed Trifluoromethylation

Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, demonstrating the utility of trifluoromethylated compounds in enhancing the reactivity of organic molecules (Mejía & Togni, 2012).

Trifluoromethoxylation of Aniline Derivatives

A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives showcases the application of trifluoromethyl groups in modifying the pharmacological and biological properties of aromatic compounds (Feng & Ngai, 2016).

Chemical Reactions and Mechanisms

Trifluoromethyl Benzoate as a Reagent

Trifluoromethyl benzoate is highlighted as a versatile trifluoromethoxylation reagent, used in a variety of reactions including halogenation of arynes and nucleophilic substitution, illustrating its pivotal role in the development of new pharmaceuticals and materials (Zhou et al., 2018).

Material Science and Engineering

Synthesis and Characterisation of Zinc(II) Benzoate Complexes

The preparation and characterization of zinc(II) benzoate complexes with pyridine-based ligands, such as nicotinamide and methyl-3-pyridylcarbamate, contribute to our understanding of coordination chemistry and its implications for material science and catalysis (Zeleňák et al., 2004).

Molecular Design and Theoretical Studies

Theoretical Studies on Molecular Structures

Theoretical studies on the solution conformation of triarylmethyl radicals used in electron paramagnetic resonance imaging and oximetry provide insights into the molecular design and potential applications of these compounds in biomedical imaging (Bowman et al., 2005).

Propriétés

IUPAC Name |

methyl 3-methyl-2-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-4-3-5-7(9(14)15-2)8(6)10(11,12)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCOOPQKRQPGPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

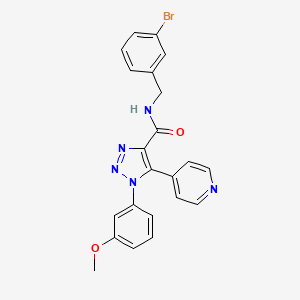

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)

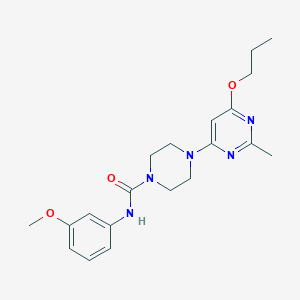

![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)

![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)

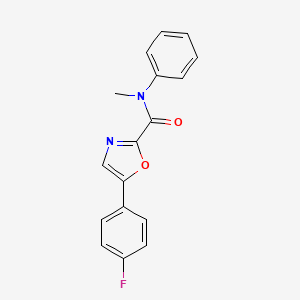

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea](/img/structure/B2480631.png)